CK-119

Descripción

Propiedades

Número CAS |

197917-10-5 |

|---|---|

Fórmula molecular |

C21H23ClN4O5 |

Peso molecular |

446.9 g/mol |

Nombre IUPAC |

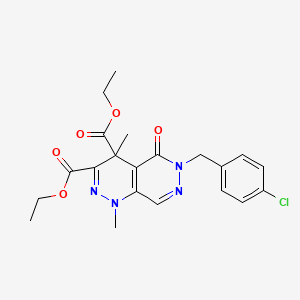

diethyl 6-[(4-chlorophenyl)methyl]-1,4-dimethyl-5-oxopyridazino[4,5-c]pyridazine-3,4-dicarboxylate |

InChI |

InChI=1S/C21H23ClN4O5/c1-5-30-19(28)17-21(3,20(29)31-6-2)16-15(25(4)24-17)11-23-26(18(16)27)12-13-7-9-14(22)10-8-13/h7-11H,5-6,12H2,1-4H3 |

Clave InChI |

FVWILZZSXZMAHY-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=NN(C2=C(C1(C)C(=O)OCC)C(=O)N(N=C2)CC3=CC=C(C=C3)Cl)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CK-119; CK119; CK 119; UNII-AL53N923EI; GC-6119. |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the CK-119 Compound

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

CK-119 is a synthetic compound identified as a potent interleukin-1 (IL-1) blocker. It belongs to the dihydropyridazino-pyridazine chemical class.

| Property | Value |

| IUPAC Name | diethyl 6-[(4-chlorophenyl)methyl]-1,4-dimethyl-5-oxo-1,4,5,6-tetrahydropyridazino[4,5-c]pyridazine-3,4-dicarboxylate |

| Chemical Formula | C₂₁H₂₃ClN₄O₅ |

| CAS Number | 197917-10-5 |

| Molecular Weight | 446.88 g/mol |

| Chemical Structure | [Image generated based on IUPAC name] |

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist of the pro-inflammatory cytokine Interleukin-1 (IL-1). The IL-1 signaling pathway is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. While the precise molecular interaction of this compound with the IL-1 pathway has not been fully elucidated in publicly available literature, its classification as an IL-1 blocker suggests it interferes with the binding of IL-1α and IL-1β to the IL-1 receptor (IL-1R), or a downstream signaling event. This inhibition disrupts the subsequent recruitment of adaptor proteins like MyD88 and the activation of downstream kinases, ultimately leading to the suppression of inflammatory gene expression.

Caption: Proposed mechanism of this compound in the IL-1 signaling cascade.

Preclinical Data

In Vitro Efficacy: Inhibition of Fibroblast-like Cell Proliferation

This compound has demonstrated potent inhibitory effects on the proliferation of fibroblast-like cells, which are key mediators in tissue scarring and fibrosis.

| Cell Type | Effective Concentration (mg/L) | Observed Effect |

| Corneal Fibroblasts | 30 | Inhibition of cell growth |

| Conjunctival Fibroblasts | 3 - 10 | Inhibition of cell growth |

Mechanism of Anti-proliferative Action

The anti-proliferative effect of this compound is primarily attributed to the inhibition of nucleic acid synthesis.

| Biomolecule Synthesis | Effect of this compound (in corneal fibroblasts) |

| DNA Synthesis | Markedly inhibited |

| RNA Synthesis | Markedly inhibited |

| Protein Synthesis | Unaffected or slightly enhanced |

Experimental Protocols

The following protocols are summarized based on the available scientific literature.

Fibroblast-like Cell Proliferation Assay

This protocol outlines the general steps to assess the anti-proliferative effects of this compound.

Caption: Workflow for assessing this compound's effect on cell proliferation.

Methodology:

-

Cell Culture: Fibroblast-like corneal and conjunctival cells are cultured in appropriate media and conditions until they reach a desired confluency.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used for this compound, but without the compound) is also included.

-

Incubation: The cells are incubated with the compound for specific time points (e.g., 24, 48, and 72 hours).

-

Assessment of Proliferation: Cell proliferation can be quantified using various methods, such as the MTT assay, which measures metabolic activity, or by direct cell counting using a hemocytometer.

-

Data Analysis: The results are analyzed to determine the concentration-dependent effect of this compound on cell growth.

Nucleic Acid and Protein Synthesis Assays

This protocol describes the general methodology to determine the effect of this compound on the synthesis of DNA, RNA, and proteins.

Caption: General workflow for macromolecule synthesis analysis.

Methodology:

-

Cell Preparation: Fibroblast-like cells are cultured and treated with this compound as described in the proliferation assay.

-

Radiolabeling: Towards the end of the treatment period, radiolabeled precursors are added to the culture medium for a short "pulse" period.

-

For DNA synthesis: [³H]-thymidine

-

For RNA synthesis: [³H]-uridine

-

For protein synthesis: [³H]-leucine

-

-

Cell Lysis and Precipitation: After the pulse, the cells are washed and lysed. Macromolecules (DNA, RNA, and protein) are then precipitated using an acid (e.g., trichloroacetic acid, TCA).

-

Quantification: The amount of incorporated radiolabel in the precipitated macromolecules is quantified using liquid scintillation counting. A decrease in radioactivity compared to the control indicates inhibition of synthesis.

Therapeutic Potential

The demonstrated activity of this compound as an IL-1 blocker and an inhibitor of fibroblast proliferation suggests its potential therapeutic application in diseases characterized by inflammation and fibrosis. A patent has listed this compound for the potential treatment of age-related macular degeneration and arthritis. Further research is warranted to explore its efficacy and safety in relevant preclinical models for these and other inflammatory and fibrotic conditions.

Unraveling the Enigma of CK-119: A Technical Guide to Its Biological Target Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

CK-119 has been identified as a potent inhibitor of Interleukin-1 (IL-1) mediated cellular processes, primarily characterized by its anti-proliferative effects through the inhibition of DNA and RNA synthesis. This technical guide delves into the current understanding of this compound's biological target and mechanism of action. While the precise molecular target of this compound remains to be definitively elucidated, this document synthesizes the available data, outlines a putative mechanism of action, and provides a comprehensive framework of experimental protocols for the definitive identification and validation of its biological target.

Introduction to this compound

This compound is a small molecule belonging to the dihydropyridazino-pyridazine class of compounds. Initial studies have demonstrated its capacity to function as an Interleukin-1 (IL-1) blocker, effectively inhibiting the proliferation of fibroblast-like corneal and conjunctival cells. This activity is attributed to the downstream inhibition of DNA and RNA synthesis, a hallmark of disrupting critical cell signaling pathways. The therapeutic potential of such an IL-1 inhibitor is significant, given the central role of IL-1 in a myriad of inflammatory diseases.

The Interleukin-1 Signaling Pathway: A Presumptive Arena for this compound Activity

Interleukin-1, existing as two primary forms (IL-1α and IL-1β), is a master pro-inflammatory cytokine. Its signaling cascade is initiated by the binding of IL-1 to the IL-1 receptor type I (IL-1R1). This binding event induces a conformational change that facilitates the recruitment of the IL-1 receptor accessory protein (IL-1RAcP). The formation of this ternary complex brings the intracellular Toll-interleukin 1 receptor (TIR) domains of both receptor chains into close proximity, initiating a downstream signaling cascade.

This cascade involves the recruitment of adaptor proteins, most notably MyD88, which in turn recruits the IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1. IRAK4 phosphorylates and activates IRAK1, leading to the recruitment of TNF receptor-associated factor 6 (TRAF6). Activated TRAF6, an E3 ubiquitin ligase, catalyzes the formation of K63-linked polyubiquitin chains on itself and other substrates, including NEMO (IKKγ). This scaffolding event leads to the activation of the TAK1 complex, which subsequently phosphorylates and activates the IκB kinase (IKK) complex. The IKK complex phosphorylates the inhibitor of κB (IκB), targeting it for proteasomal degradation. The degradation of IκB releases the nuclear factor-κB (NF-κB) transcription factor, allowing its translocation to the nucleus where it drives the expression of numerous pro-inflammatory and proliferative genes.

Based on its classification as an "IL-1 blocker," this compound is hypothesized to interfere with one or more key steps in this pathway.

Diagram of the IL-1 Signaling Pathway

Caption: The Interleukin-1 signaling cascade.

Quantitative Data on this compound Activity

The primary quantitative data available for this compound pertains to its anti-proliferative effects on fibroblast-like cells.

| Cell Type | Compound | Effective Concentration for Growth Inhibition | Effect on DNA/RNA Synthesis | Reference |

| Corneal Fibroblasts | This compound | 30 mg/L | Marked Inhibition | |

| Conjunctival Cells | This compound | 3-10 mg/L | Marked Inhibition |

Note: The original study did not provide IC50 values, but rather concentration ranges for observed effects.

Experimental Protocols for Target Identification and Validation

The definitive identification of this compound's biological target requires a multi-faceted approach. Below are detailed methodologies for key experiments.

Target Identification Workflow

The following workflow outlines a systematic approach to pinpoint the direct molecular target of this compound.

Diagram of the Target Identification Workflow

Caption: A workflow for identifying the biological target of this compound.

Detailed Experimental Methodologies

4.2.1. Affinity Chromatography-Mass Spectrometry

-

Principle: Immobilized this compound is used to capture its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.

-

Protocol:

-

Immobilization of this compound: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Culture a relevant cell line (e.g., human dermal fibroblasts) and prepare a native protein lysate.

-

Affinity Pull-down: Incubate the cell lysate with the this compound-conjugated beads. As a negative control, use beads without this compound or beads with an inactive analog.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the bound proteins using a denaturing buffer or by competing with free this compound.

-

Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS to identify potential binding partners.

-

4.2.2. Drug Affinity Responsive Target Stability (DARTS)

-

Principle: The binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.

-

Protocol:

-

Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line.

-

Incubation with this compound: Treat aliquots of the lysate with varying concentrations of this compound or a vehicle control.

-

Protease Digestion: Add a protease (e.g., thermolysin) to each aliquot and incubate for a fixed time.

-

Quenching and Analysis: Stop the digestion and analyze the protein fragments by SDS-PAGE and Coomassie staining or by Western blotting for specific candidate proteins. Proteins that show increased resistance to digestion in the presence of this compound are potential targets.

-

4.2.3. Cellular Thermal Shift Assay (CETSA)

-

Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature.

-

Protocol:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells to a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

-

Analysis: Analyze the soluble fraction by Western blotting for candidate target proteins. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

-

4.2.4. In Vitro Binding Assays

-

Surface Plasmon Resonance (SPR): To quantify the binding affinity (KD) and kinetics (kon, koff) between this compound and a purified candidate protein.

-

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding (KD, ΔH, ΔS).

-

MicroScale Thermophoresis (MST): To determine the binding affinity in solution.

4.2.5. Cellular Target Engagement Assays

-

NanoBRET™: A proximity-based assay to measure the engagement of this compound with a target protein in living cells. The target protein is tagged with NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is used. Displacement of the tracer by this compound results in a decrease in the BRET signal.

4.2.6. Functional Validation

-

Gene Silencing (siRNA/shRNA) or Knockout (CRISPR/Cas9): Depletion of the candidate target protein in cells should phenocopy the effects of this compound treatment (e.g., inhibition of IL-1-induced proliferation).

-

Rescue Experiments: Overexpression of a wild-type or drug-resistant mutant of the target protein in knockdown/knockout cells should rescue the cells from the effects of this compound.

Putative Mechanism of Action and Future Directions

Given that this compound inhibits DNA and RNA synthesis downstream of IL-1 signaling, a plausible hypothesis is that it targets a critical kinase or adaptor protein in the IL-1 signal transduction pathway. Potential direct targets could include IRAK1, IRAK4, or TRAF6 . Inhibition of these central nodes would effectively block the activation of NF-κB and subsequent gene expression required for proliferation.

Future research should focus on executing the target identification and validation experiments outlined in this guide. Pinpointing the direct molecular target of this compound will not only provide a deeper understanding of its mechanism of action but also pave the way for rational drug design and the development of more potent and selective IL-1 signaling inhibitors.

Conclusion

This compound represents a promising scaffold for the development of novel anti-inflammatory therapeutics. While its activity as an IL-1 blocker is established, the precise molecular target remains an area of active investigation. The experimental framework provided in this technical guide offers a clear and systematic path to unraveling the biological target of this compound, a crucial step in its journey from a chemical probe to a potential clinical candidate.

CK-119: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CK-119 is a synthetic dihydropyridazino-pyridazine compound identified as a potent blocker of interleukin-1 (IL-1). Its primary mechanism of action involves the inhibition of DNA and RNA synthesis, leading to the suppression of cell proliferation, particularly in fibroblast-like cells. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound. It includes detailed, representative experimental protocols for assessing its effects on cell proliferation and nucleic acid synthesis, along with visualizations of its proposed signaling pathway and a general experimental workflow. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar IL-1 inhibitors.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C21H23ClN4O5. Its structure is characterized by a pyridazino[4,5-c]pyridazine core. The detailed chemical and physical properties of this compound are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | Pyridazino(4,5-C)pyridazine-3,4-dicarboxylic acid, 6-((4-chlorophenyl)methyl)-1,4,5,6-tetrahydro-1,4-dimethyl-5-oxo-, 3,4-diethyl ester[1] |

| CAS Number | 197917-10-5[1] |

| Chemical Formula | C21H23ClN4O5[1] |

| SMILES | CCOC(=O)C1=NN(c2cnn(c(=O)c2C1(C)C(=O)OCC)Cc3ccc(cc3)Cl)C |

| InChI Key | FVWILZZSXZMAHY-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 446.88 g/mol [1][2] |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO, not in water[1] |

Pharmacological Properties and Mechanism of Action

This compound is characterized as an interleukin-1 (IL-1) blocker.[3][4][5] The IL-1 family of cytokines are key mediators of inflammation, and their signaling pathways are implicated in a variety of diseases. The binding of IL-1 to its receptor (IL-1R) initiates a signaling cascade that typically leads to the activation of transcription factors such as Nuclear Factor-kappaB (NF-κB) and Activator protein 1 (AP-1).[6][7] These transcription factors then drive the expression of genes involved in inflammation and cell proliferation.

This compound exerts its biological effects by inhibiting the proliferation of fibroblast-like corneal and conjunctival cells.[3] The primary mechanism underlying this anti-proliferative activity is the inhibition of DNA and RNA synthesis.

Table 3: Pharmacological Data for this compound

| Parameter | Value | Cell Type | Reference |

| Effective Concentration for Cell Growth Inhibition | 30 mg/L | Corneal Fibroblasts | (Bo X, et al., 1998) |

| Effective Concentration for Cell Growth Inhibition | 3-10 mg/L | Conjunctival Fibroblasts | (Bo X, et al., 1998) |

| Mechanism of Action | Inhibition of DNA and RNA synthesis | Fibroblast-like cells | [3] |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound, depicting its role as an IL-1 blocker and its subsequent effects on downstream signaling and nucleic acid synthesis.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Fibroblast Cell Culture

-

Cell Lines: Primary human corneal or conjunctival fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are detached using trypsin-EDTA and subcultured at a ratio of 1:3 to 1:5.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding: Fibroblasts are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control, e.g., DMSO). Cells are incubated for 24-48 hours.

-

Radiolabeling: [³H]-Thymidine (1 µCi/well) is added to each well, and the plates are incubated for an additional 18-24 hours.

-

Cell Harvesting: Cells are harvested onto glass fiber filters using a cell harvester. The filters are washed with phosphate-buffered saline (PBS) to remove unincorporated [³H]-thymidine.

-

Scintillation Counting: The filters are dried, and scintillation fluid is added. The amount of incorporated [³H]-thymidine is quantified using a liquid scintillation counter.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control. IC50 values (the concentration of this compound that inhibits cell proliferation by 50%) can be calculated using non-linear regression analysis.

RNA Synthesis Assay ([³H]-Uridine Incorporation)

This assay measures the rate of RNA synthesis.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Proliferation Assay protocol.

-

Radiolabeling: [³H]-Uridine (1 µCi/well) is added to each well, and the plates are incubated for 4-6 hours.

-

RNA Precipitation: The medium is aspirated, and cells are washed with cold PBS. Cold 5% trichloroacetic acid (TCA) is added to each well and incubated on ice for 30 minutes to precipitate nucleic acids.

-

Washing: The TCA is removed, and the wells are washed twice with cold 5% TCA and then with ethanol to remove unincorporated [³H]-uridine.

-

Solubilization and Counting: The precipitate is solubilized in a lysis buffer (e.g., 0.1 N NaOH with 1% SDS), and the solution is transferred to scintillation vials. Scintillation fluid is added, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control to determine the extent of RNA synthesis inhibition.

Experimental Workflow

The following diagram outlines a general workflow for the preclinical evaluation of this compound's anti-proliferative activity.

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound is a noteworthy interleukin-1 blocker with demonstrated anti-proliferative effects on fibroblast-like cells, mediated through the inhibition of DNA and RNA synthesis. This technical guide provides foundational information for researchers interested in exploring its therapeutic applications. The provided representative protocols and workflow diagrams offer a starting point for the in vitro characterization of this compound and similar compounds. Further research is warranted to elucidate the precise molecular targets of this compound within the IL-1 signaling pathway and to evaluate its efficacy and safety in preclinical models of inflammatory and fibrotic diseases.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound | interleukin-1 blocker | CAS# 197917-10-5 | InvivoChem [invivochem.com]

- 6. Interleukin-1 and Nuclear Factor Kappa B Signaling Promote Breast Cancer Progression and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: CK-119 Solubility and Stability

Disclaimer: The full text of the primary research article detailing the initial studies of CK-119, "Inhibition of fibroblast-like cell proliferation by interleukin-1 blockers, this compound and CK-122" (Bo X, Chiou GC, 1998), is not publicly available. Consequently, the quantitative data and specific experimental protocols for solubility and stability are based on information from publicly accessible databases and chemical supplier technical data sheets, supplemented with generalized industry-standard protocols.

Introduction to this compound

This compound is identified as a potent interleukin-1 (IL-1) blocker.[1][2] Its mechanism of action involves the inhibition of DNA and RNA synthesis, which in turn suppresses the proliferation of fibroblast-like corneal and conjunctival cells.[1][2][3] Chemically, this compound is known as diethyl 6-[(4-chlorophenyl)methyl]-1,4-dimethyl-5-oxopyridazino[4,5-c]pyridazine-3,4-dicarboxylate.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 197917-10-5 | MedChemExpress, InvivoChem |

| Molecular Formula | C21H23ClN4O5 | MedChemExpress, InvivoChem |

| Molecular Weight | 446.88 g/mol | MedChemExpress, InvivoChem |

| Appearance | Solid powder | InvivoChem |

Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. The following table summarizes the known qualitative and any available quantitative information.

| Solvent | Solubility | Concentration/Conditions | Source |

| DMSO | Soluble | Not specified | InvivoChem |

| Water | Not soluble | Not specified | InvivoChem |

| Ethanol | May be soluble | Recommended for testing | InvivoChem |

| DMF | May be soluble | Recommended for testing | InvivoChem |

Stability Data

Detailed stability studies for this compound are not publicly documented. The information below is based on general handling and storage recommendations from suppliers.

| Condition | Stability | Recommendations | Source |

| Powder (Long-term) | Stable for up to 3 years at -20°C | Store in a dry, dark place. | InvivoChem |

| Powder (Short-term) | Stable for up to 2 years at 4°C | Store in a dry, dark place. | InvivoChem |

| In Solvent (Long-term) | Stable for up to 6 months at -80°C | Use freshly prepared solutions. | InvivoChem |

| In Solvent (Short-term) | Stable for up to 1 month at -20°C | Use freshly prepared solutions. | InvivoChem |

| Shipping | Stable at ambient temperature for a few days | Non-hazardous chemical shipment. | InvivoChem |

Experimental Protocols

The specific experimental protocols used to determine the solubility and stability of this compound are not detailed in the available literature. However, the following sections describe generalized, industry-standard methodologies that would be appropriate for a compound of this nature.

Solubility Determination: Shake-Flask Method

This method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.

Workflow for Solubility Determination

Caption: A generalized workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Methodology:

-

An excess amount of solid this compound is added to a vial containing a known volume of the solvent of interest (e.g., DMSO, water, ethanol).

-

The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is filtered or centrifuged to remove any undissolved solid.

-

The concentration of this compound in the clear supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is reported in units such as mg/mL or molarity.

Stability Assessment: Forced Degradation Study

Forced degradation studies are conducted to identify the degradation products and pathways of a drug substance under various stress conditions.

Workflow for Stability Assessment

Caption: A generalized workflow for assessing the stability of a compound through forced degradation studies.

Methodology:

-

Solutions of this compound are prepared in an appropriate solvent.

-

Aliquots of the solution are subjected to various stress conditions, including:

-

Acidic hydrolysis: Addition of a strong acid (e.g., 0.1 N HCl) and incubation at an elevated temperature.

-

Basic hydrolysis: Addition of a strong base (e.g., 0.1 N NaOH) and incubation at an elevated temperature.

-

Oxidative degradation: Addition of an oxidizing agent (e.g., 3% H₂O₂) and incubation.

-

Thermal degradation: Incubation of the solution at a high temperature.

-

Photodegradation: Exposure of the solution to UV and/or visible light.

-

-

Samples are collected at various time points and analyzed by a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any degradation products.

-

The percentage of remaining this compound and the formation of any degradation products are quantified.

Signaling Pathway

This compound is an inhibitor of the Interleukin-1 (IL-1) signaling pathway. The binding of IL-1 to its receptor (IL-1R) initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a key regulator of inflammatory responses.

Interleukin-1 (IL-1) Signaling Pathway

Caption: A simplified diagram of the Interleukin-1 signaling pathway leading to the activation of NF-κB and inflammatory gene expression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Treating inflammation by blocking interleukin-1 in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of fibroblast-like cell proliferation by interleukin-1 blockers, this compound and CK-122 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | interleukin-1 blocker | CAS# 197917-10-5 | InvivoChem [invivochem.com]

CK-119: An In-Depth Technical Guide on In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK-119 is identified as a potent interleukin-1 (IL-1) blocker. This technical guide synthesizes the available preclinical, in vitro data on this compound, providing a resource for researchers and professionals in drug development. The primary focus of this document is the in vitro activity of this compound, as detailed in the available scientific literature. It is important to note that the information is primarily derived from the abstract of a key study, as the full text was not accessible in the public domain. Consequently, while quantitative data is presented, detailed experimental protocols are based on standard methodologies in the field and should be considered illustrative. No in vivo studies on this compound were identified in the conducted literature search.

Core Mechanism of Action

This compound functions as an antagonist of Interleukin-1 (IL-1). IL-1 is a key pro-inflammatory cytokine that plays a crucial role in the inflammatory cascade. By blocking the action of IL-1, this compound is proposed to inhibit downstream signaling pathways that lead to cellular proliferation and the expression of inflammatory mediators.

In Vitro Studies: Inhibition of Fibroblast-like Cell Proliferation

The primary research available on this compound demonstrates its inhibitory effect on the proliferation of fibroblast-like cells from ocular tissues. The study highlights that this compound's mechanism of action involves the inhibition of DNA and RNA synthesis, while protein synthesis remains largely unaffected or is slightly enhanced.[1]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in in vitro cell culture experiments as reported in the abstract of the primary study.

Table 1: Effective Concentrations of this compound on Corneal Fibroblast-like Cells [1]

| Parameter | Effective Concentration (mg/L) |

| Inhibition of Cell Growth | 30 |

| Marked Inhibition of DNA Synthesis | 30 - 100 |

| Marked Inhibition of RNA Synthesis | 30 - 100 |

Table 2: Effective Concentrations of this compound on Conjunctival Fibroblast-like Cells [1]

| Parameter | Effective Concentration (mg/L) |

| Inhibition of Cell Growth | 3 - 10 |

Experimental Protocols (Illustrative)

As the detailed experimental protocols from the original study are not available, the following represents a standard, illustrative methodology for the key experiments cited.

Cell Culture

Fibroblast-like cells, either corneal or conjunctival, would be isolated from tissue explants and cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay

The inhibitory effect of this compound on cell growth could be determined using a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

After a specified incubation period (e.g., 48-72 hours), the medium is removed, and MTT solution is added to each well.

-

Following incubation to allow for formazan crystal formation, a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

DNA and RNA Synthesis Assays

The effect of this compound on DNA and RNA synthesis can be assessed by measuring the incorporation of radiolabeled precursors, such as [³H]-thymidine for DNA synthesis and [³H]-uridine for RNA synthesis.

-

Cells are seeded and treated with this compound as described for the proliferation assay.

-

Towards the end of the treatment period, [³H]-thymidine or [³H]-uridine is added to the culture medium.

-

After a short incubation period (e.g., 4-6 hours), the cells are harvested.

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

The percentage of inhibition of DNA or RNA synthesis is calculated relative to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of IL-1 and a typical experimental workflow for evaluating an IL-1 inhibitor like this compound.

Proposed Signaling Pathway for IL-1 Inhibition by this compound

Caption: Proposed mechanism of this compound as an IL-1 antagonist.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: A typical workflow for evaluating this compound's in vitro effects.

Conclusion

This compound demonstrates potential as an inhibitor of fibroblast proliferation in vitro, with a mechanism tied to the blockade of IL-1 and subsequent inhibition of DNA and RNA synthesis. The provided quantitative data offers a preliminary understanding of its potency. However, a comprehensive evaluation of its therapeutic potential would necessitate further in-depth studies, including the elucidation of its precise binding kinetics to the IL-1 receptor and comprehensive in vivo efficacy and safety assessments. The lack of publicly available, full-text research on this compound underscores the need for additional investigation to fully characterize this compound.

References

Technical Guide: CK-119 Target Engagement Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK-119 is a small molecule inhibitor identified as a potent blocker of Interleukin-1 (IL-1) signaling.[1][2] Preclinical studies have demonstrated its ability to inhibit the proliferation of fibroblast-like corneal and conjunctival cells, primarily through the inhibition of DNA and RNA synthesis.[1][2] This technical guide provides an in-depth overview of the core target engagement assays relevant for characterizing this compound and other inhibitors of the IL-1 pathway. The methodologies detailed herein are designed to confirm direct target binding, assess cellular activity, and elucidate the mechanism of action.

The Interleukin-1 (IL-1) Signaling Pathway

Interleukin-1 is a master cytokine that plays a central role in inflammation and immunity. The IL-1 signaling cascade is initiated by the binding of IL-1α or IL-1β to the IL-1 receptor type 1 (IL-1R1). This ligand-receptor interaction recruits the IL-1 receptor accessory protein (IL-1RAcP), leading to the formation of a signaling-competent ternary complex. This complex then recruits the adapter protein MyD88, which in turn initiates a downstream signaling cascade involving IRAK kinases and TRAF6. Ultimately, this pathway leads to the activation of key transcription factors, including NF-κB and those regulated by MAP kinases (p38, JNK), driving the expression of numerous pro-inflammatory genes.

Quantitative Data Summary

While specific binding affinities and cellular potencies for this compound are not publicly available, the following table outlines the typical quantitative data that should be generated for an IL-1 pathway inhibitor.

| Assay Type | Target Readout | Key Parameter | Typical Value Range for Potent Inhibitor |

| Biochemical Assays | |||

| IL-1R1 Ligand Binding Assay | Inhibition of IL-1β binding to IL-1R1 | Ki / IC50 | < 100 nM |

| Caspase-1 Enzyme Assay | Inhibition of Caspase-1 activity | Ki / IC50 | < 100 nM |

| Cell-Based Assays | |||

| NF-κB Reporter Gene Assay | Inhibition of IL-1β-induced reporter expression | IC50 | < 500 nM |

| Pro-inflammatory Gene Expression | Inhibition of IL-6, IL-8, or COX-2 mRNA levels | IC50 | < 1 µM |

| Fibroblast Proliferation Assay | Inhibition of fibroblast growth | GI50 | < 10 µM |

| DNA Synthesis Assay | Inhibition of 3H-thymidine incorporation | IC50 | < 10 µM |

Experimental Protocols

Biochemical Assays

1. IL-1 Receptor Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a test compound to compete with a labeled IL-1 ligand for binding to the IL-1 receptor.

-

Materials:

-

Recombinant human IL-1R1

-

Biotinylated IL-1β

-

Europium-labeled Streptavidin

-

XL665-labeled anti-tag antibody (specific to a tag on the receptor)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

-

-

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add recombinant IL-1R1.

-

Add the this compound dilutions or vehicle control.

-

Add a fixed concentration of biotinylated IL-1β.

-

Incubate for 1-2 hours at room temperature.

-

Add a pre-mixed solution of Europium-labeled Streptavidin and XL665-labeled anti-tag antibody.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on an HTRF reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

-

Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against the inhibitor concentration to determine the IC50.

-

Cell-Based Assays

1. NF-κB Reporter Gene Assay

This assay measures the inhibition of IL-1-induced NF-κB transcriptional activity.

-

Materials:

-

HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Recombinant human IL-1β.

-

Luciferase assay reagent (e.g., ONE-Glo).

-

White, clear-bottom 96-well plates.

-

Luminometer.

-

-

Protocol:

-

Seed the reporter cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound for 1 hour.

-

Stimulate the cells with a pre-determined EC80 concentration of IL-1β for 6 hours.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the inhibitor concentration to determine the IC50.

-

2. Fibroblast Proliferation Assay (MTT Assay)

This assay assesses the inhibitory effect of this compound on the proliferation of fibroblast cells.

-

Materials:

-

Human corneal or conjunctival fibroblast cells.

-

Fibroblast growth medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well clear plates.

-

Spectrophotometer (absorbance at 570 nm).

-

-

Protocol:

-

Seed fibroblast cells in 96-well plates and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm.

-

Plot the absorbance against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

3. DNA Synthesis Assay ([3H]-Thymidine Incorporation)

This assay directly measures the inhibition of DNA synthesis.

-

Materials:

-

Fibroblast cells.

-

Cell culture medium.

-

[3H]-Thymidine.

-

Trichloroacetic acid (TCA).

-

Scintillation fluid.

-

Scintillation counter.

-

96-well plates and cell harvester.

-

-

Protocol:

-

Seed fibroblast cells in 96-well plates.

-

Treat the cells with serial dilutions of this compound for 24-48 hours.

-

Pulse-label the cells by adding [3H]-Thymidine to each well for the last 4-6 hours of incubation.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Wash the cells with PBS and then precipitate the DNA with cold TCA.

-

Dry the filter mat and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Plot the counts per minute (CPM) against the inhibitor concentration to determine the IC50.

-

Conclusion

The characterization of an IL-1 pathway inhibitor such as this compound requires a multi-faceted approach to ascertain its target engagement and biological activity. The assays described in this guide, from direct biochemical binding assays to cell-based functional and phenotypic readouts, provide a comprehensive framework for researchers to quantify the potency and elucidate the mechanism of action of novel IL-1 inhibitors. Rigorous and reproducible execution of these experimental protocols is paramount for the successful progression of such compounds in the drug discovery and development pipeline.

References

Unraveling the Molecular Network: A Technical Guide to CK-119 Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

CK-119 is a potent small molecule inhibitor of the pro-inflammatory cytokine Interleukin-1 (IL-1). Its mechanism of action involves the suppression of cellular proliferation through the inhibition of DNA and RNA synthesis, making it a molecule of significant interest in inflammatory diseases and oncology.[1][2][3] This technical guide provides an in-depth exploration of the Interleukin-1 signaling pathway and the putative modulatory role of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the core signaling axis, detailed experimental protocols for its investigation, and a structured presentation of the limited available quantitative data.

Introduction to Interleukin-1 Signaling

The Interleukin-1 (IL-1) family of cytokines are pivotal mediators of innate immunity and inflammation. The signaling cascade is initiated by the binding of IL-1α or IL-1β to the IL-1 receptor type I (IL-1R1). This ligand-receptor interaction induces a conformational change, leading to the recruitment of the IL-1 receptor accessory protein (IL-1RAcP). The formation of this receptor-ligand complex brings the intracellular Toll-interleukin-1 receptor (TIR) domains of IL-1R1 and IL-1RAcP into close proximity, initiating a downstream signaling cascade.

This cascade involves the recruitment of adaptor proteins such as Myeloid differentiation primary response 88 (MyD88), which in turn recruits IL-1 receptor-associated kinases (IRAKs). Subsequent phosphorylation and ubiquitination events lead to the activation of downstream pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5][6][7][8] The culmination of this signaling is the translocation of transcription factors to the nucleus, driving the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases.

This compound: A Modulator of the IL-1 Signaling Pathway

This compound is identified as a potent blocker of Interleukin-1.[1] While the precise point of intervention within the IL-1 signaling pathway is not definitively elucidated in publicly available literature, its described biological activity—inhibition of fibroblast-like cell proliferation via suppression of DNA and RNA synthesis—suggests it may act at a downstream juncture of the signaling cascade.[1][2] It is plausible that this compound interferes with the signaling events leading to the activation of transcription factors essential for the cell cycle progression and nucleotide biosynthesis.

Quantitative Data on this compound Activity

The available quantitative data for this compound is sparse and primarily derived from a single study by Bo X, et al. (1998). The key findings from this publication, as cited by commercial suppliers, are summarized below.

| Parameter | Cell Type | Value | Reference |

| Biological Activity | Fibroblast-like corneal and conjunctival cells | Inhibition of cell growth | Bo X, et al. 1998 |

| Mechanism | Not specified | Inhibition of DNA and RNA synthesis | Bo X, et al. 1998 |

Visualizing the IL-1 Signaling Pathway and this compound's Hypothesized Intervention

The following diagrams illustrate the canonical IL-1 signaling pathway and a hypothetical workflow for assessing the efficacy of IL-1 inhibitors like this compound.

Caption: Figure 1: The Interleukin-1 Signaling Pathway

Caption: Figure 2: Experimental Workflow for Assessing IL-1 Inhibitors

Detailed Experimental Protocols

The following are representative protocols that could be employed to investigate the effects of this compound on the IL-1 signaling pathway.

Cell Culture and Treatment

-

Cell Line: Human fibroblast-like synoviocytes (HFLS) or other IL-1 responsive cell lines.

-

Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Treatment:

-

Seed cells in appropriate culture plates (e.g., 96-well for proliferation assays).

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 1-2 hours.

-

Stimulate cells with recombinant human IL-1β (e.g., 10 ng/mL) for the desired time period (e.g., 24-48 hours).

-

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Labeling: Add 10 µM BrdU to each well and incubate for 2-4 hours.

-

Fixation and Denaturation:

-

Remove media and fix cells with a fixing/denaturing solution for 30 minutes at room temperature.

-

-

Detection:

-

Wash wells with wash buffer.

-

Add anti-BrdU antibody and incubate for 1 hour.

-

Wash and add a horseradish peroxidase-conjugated secondary antibody.

-

Incubate for 30 minutes.

-

-

Measurement:

-

Wash and add TMB substrate.

-

Stop the reaction with a stop solution.

-

Measure absorbance at 450 nm using a microplate reader.

-

DNA and RNA Synthesis Assay (Radiolabeling)

This method directly measures the incorporation of radiolabeled precursors into newly synthesized DNA and RNA.

-

Radiolabeling:

-

During the final 4-6 hours of IL-1 stimulation, add [³H]-thymidine (for DNA synthesis) or [³H]-uridine (for RNA synthesis) to the culture medium.

-

-

Harvesting:

-

Wash cells with cold PBS.

-

Lyse cells with a lysis buffer.

-

-

Precipitation:

-

Precipitate macromolecules with trichloroacetic acid (TCA).

-

-

Quantification:

-

Collect the precipitate on glass fiber filters.

-

Wash the filters with ethanol.

-

Measure the radioactivity using a scintillation counter.

-

IL-1 Induced Cytokine Secretion Assay (ELISA)

This assay quantifies the production of downstream inflammatory cytokines, such as IL-6 or IL-8, as a functional readout of IL-1 signaling.

-

Sample Collection: Collect the cell culture supernatant after the treatment period.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody against the cytokine of interest (e.g., anti-IL-6).

-

Block non-specific binding sites.

-

Add standards and samples to the wells and incubate.

-

Wash and add a biotinylated detection antibody.

-

Wash and add streptavidin-HRP.

-

Wash and add TMB substrate.

-

Stop the reaction and measure absorbance at 450 nm.

-

Conclusion

This compound presents as a compelling molecule for the modulation of the Interleukin-1 signaling pathway. Its ability to inhibit cell proliferation through the suppression of DNA and RNA synthesis positions it as a valuable tool for research in inflammation and related pathologies. The experimental frameworks provided herein offer a robust starting point for the further characterization of this compound and other novel IL-1 inhibitors. Deeper investigation into its precise molecular target within the IL-1 cascade will be crucial for its future development and therapeutic application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Interleukin-1 (IL-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IL-1 Family Signaling Interactive Pathway: R&D Systems [rndsystems.com]

- 6. The Structural Pathway of Interleukin 1 (IL-1) Initiated Signaling Reveals Mechanisms of Oncogenic Mutations and SNPs in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

Unraveling the Cellular Impact of CK-119: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK-119 is identified as a potent interleukin-1 (IL-1) blocker that demonstrates specific cellular effects, primarily centered on the inhibition of cell proliferation through the modulation of macromolecular synthesis. This technical guide synthesizes the available data on the cellular and molecular consequences of this compound treatment, providing an in-depth resource for researchers and professionals in the field of drug development. The information is based on a key study investigating its effects on fibroblast-like cells.

Core Cellular Effects of this compound

This compound exerts a significant inhibitory effect on the proliferation of fibroblast-like cells, with observed activity in both corneal and conjunctival cell types.[1][2][3][4] The primary mechanism underlying this cytostatic effect is the targeted inhibition of DNA and RNA synthesis.[1][2][3][4] Interestingly, protein synthesis appears to be largely unaffected or may even be enhanced at certain concentrations.[1]

Quantitative Analysis of Cellular Inhibition

The inhibitory effects of this compound on cell growth and macromolecular synthesis have been quantified in corneal and conjunctival fibroblasts. The following table summarizes the effective concentrations of this compound that lead to these cellular changes.

| Cell Type | Effective Concentration for Cell Growth Inhibition | Effect on DNA Synthesis | Effect on RNA Synthesis | Effect on Protein Synthesis |

| Corneal Fibroblasts | 30 mg/L | Markedly Inhibited | Markedly Inhibited | Unaffected or Enhanced (at 30-100 mg/L) |

| Conjunctival Fibroblasts | 3-10 mg/L | Markedly Inhibited | Markedly Inhibited | Unaffected or Enhanced (at 30-100 mg/L) |

Experimental Methodologies

To facilitate the replication and further investigation of the cellular effects of this compound, the following experimental protocols are detailed based on the foundational research.

Cell Culture and Proliferation Assay

-

Cell Isolation and Culture: Fibroblast-like cells are isolated from corneal and conjunctival tissues. The cells are then cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Once the cells reach a desired confluency, they are treated with varying concentrations of this compound (e.g., 3-10 mg/L for conjunctival cells and 30 mg/L for corneal fibroblasts). A control group without this compound treatment is maintained.

-

Cell Growth Assessment: Cell proliferation is measured at specific time points following treatment. This can be achieved through direct cell counting using a hemocytometer or by using colorimetric assays such as the MTT or WST-1 assay, which measure metabolic activity as an indicator of cell viability and proliferation.

Macromolecular Synthesis Assays

To determine the impact of this compound on the synthesis of DNA, RNA, and proteins, radiolabeled precursor incorporation assays are typically employed.

-

DNA Synthesis (Thymidine Incorporation Assay):

-

Cells are cultured and treated with this compound as described above.

-

During the final hours of the incubation period, tritiated thymidine ([³H]-thymidine) is added to the culture medium.

-

Cells are then harvested, and the amount of incorporated [³H]-thymidine into the newly synthesized DNA is measured using a scintillation counter. A reduction in incorporation in this compound-treated cells compared to controls indicates inhibition of DNA synthesis.

-

-

RNA Synthesis (Uridine Incorporation Assay):

-

Similar to the DNA synthesis assay, cells are treated with this compound.

-

Tritiated uridine ([³H]-uridine) is added to the medium to be incorporated into newly synthesized RNA.

-

The amount of incorporated [³H]-uridine is quantified via scintillation counting to assess the rate of RNA synthesis.

-

-

Protein Synthesis (Leucine Incorporation Assay):

-

Following this compound treatment, cells are incubated with a radiolabeled amino acid, such as tritiated leucine ([³H]-leucine).

-

The incorporation of [³H]-leucine into newly synthesized proteins is measured by scintillation counting to determine the effect of this compound on protein synthesis.

-

Visualizing the Mechanism of Action and Experimental Design

To provide a clear visual representation of the processes involved, the following diagrams have been generated.

Caption: Proposed mechanism of this compound as an IL-1 blocker.

Caption: Workflow for assessing this compound cellular effects.

References

CK-119: A Technical Review of a Putative Interleukin-1 Blocker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review and background on CK-119, a compound identified as a potent interleukin-1 (IL-1) blocker.[1][2][3][4] Due to the limited availability of primary research in publicly accessible databases, this document summarizes the existing information and provides generalized experimental protocols and logical workflows relevant to the study of such a compound.

Core Compound Information

This compound is described as a small molecule that acts as a potent antagonist of interleukin-1. Its primary reported biological effect is the inhibition of cell growth in fibroblast-like corneal and conjunctival cells, which is believed to occur through the inhibition of DNA and RNA synthesis.[1][3][4]

| Property | Data | Reference |

| IUPAC Name | diethyl 6-[(4-chlorophenyl)methyl]-1,4-dimethyl-5-oxopyridazino[4,5-c]pyridazine-3,4-dicarboxylate | [5] |

| Molecular Formula | C₂₁H₂₃ClN₄O₅ | [3] |

| Molecular Weight | 446.88 g/mol | [3] |

| CAS Number | 197917-10-5 | [3] |

| Reported Mechanism | Interleukin-1 (IL-1) Blocker; Inhibitor of DNA and RNA synthesis | [1][2][4] |

| Biological Activity | Inhibits proliferation of fibroblast-like corneal and conjunctival cells | [1][3][4] |

| Quantitative Data (IC₅₀) | Not available in publicly accessible literature. |

Interleukin-1 (IL-1) Signaling Pathway and Mechanism of Action

Interleukin-1 is a key pro-inflammatory cytokine that plays a crucial role in the innate immune response. The IL-1 family includes several members, with IL-1α and IL-1β being the most studied. They signal through the IL-1 receptor type I (IL-1R1), which, upon ligand binding, forms a complex with the IL-1 receptor accessory protein (IL-1RAcP). This dimerization initiates a downstream signaling cascade involving the recruitment of adaptor proteins like MyD88.

The subsequent activation of IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6) leads to the activation of major inflammatory pathways, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPKs (mitogen-activated protein kinases) such as p38 and JNK. These pathways culminate in the transcription of numerous genes involved in inflammation, cell proliferation, and tissue degradation.

As an IL-1 blocker, this compound is hypothesized to interfere with this pathway. The exact point of inhibition is not specified in the available literature, but it could act as a receptor antagonist, preventing IL-1 from binding to IL-1R1, or it could interfere with a downstream component of the signaling cascade.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. The following sections describe generalized, standard methodologies for the key experiments that would be required to characterize a compound with the reported activities of this compound.

Fibroblast Proliferation Assay (General Protocol)

This assay is designed to measure the effect of a compound on the proliferation of fibroblast cells in vitro.

1. Cell Culture:

-

Culture human corneal or conjunctival fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells upon reaching 80-90% confluency.

2. Assay Procedure:

-

Seed fibroblasts into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 100 µM to 1 nM). Include a vehicle control (e.g., DMSO) and a positive control for proliferation (e.g., medium with a growth factor like FGF or IL-1 if it stimulates proliferation in the chosen cell line).

-

Incubate the plates for 48-72 hours.

3. Proliferation Measurement (MTT Assay):

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

DNA and RNA Synthesis Inhibition Assay (General Protocol)

This protocol measures the rate of new DNA or RNA synthesis by quantifying the incorporation of radiolabeled nucleosides.

1. Cell Preparation:

-

Seed cells in 24-well plates at a higher density (e.g., 50,000 cells per well) and culture as described above.

-

After 24 hours, treat the cells with different concentrations of this compound for a predetermined period (e.g., 24 hours).

2. Radiolabeling:

-

For DNA Synthesis: Add 1 µCi/mL of [³H]-thymidine to each well.

-

For RNA Synthesis: Add 1 µCi/mL of [³H]-uridine to each well.

-

Incubate the cells for 4 hours at 37°C to allow for the incorporation of the radiolabel into newly synthesized DNA or RNA.

3. Macromolecule Precipitation and Measurement:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 500 µL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubate on ice for 30 minutes to precipitate macromolecules (including DNA and RNA).

-

Wash the wells twice with ice-cold 5% TCA to remove unincorporated radiolabel.

-

Solubilize the precipitate by adding 500 µL of 0.1 M NaOH with 1% SDS to each well.

-

Transfer the lysate to a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

-

A decrease in counts per minute (CPM) relative to the vehicle control indicates inhibition of DNA or RNA synthesis.

Experimental and Logical Workflow Visualization

The following diagram illustrates a logical workflow for the initial characterization of a compound like this compound.

Summary and Future Directions

This compound is presented in the available chemical and vendor literature as a potent interleukin-1 blocker that exerts its effects by inhibiting DNA and RNA synthesis, leading to the suppression of fibroblast proliferation. While its basic chemical properties are known, a significant gap exists in the publicly accessible scientific literature regarding its specific quantitative efficacy (e.g., IC₅₀ values), detailed mechanism of action, and the precise experimental conditions under which it was tested.

For researchers interested in this compound, the immediate next steps would be to:

-

Obtain the primary research article: The key reference appears to be Bo X, et al. Zhongguo Yao Li Xue Bao. 1998 Jul;19(4):304-8. Accessing this article is critical for obtaining detailed protocols and original data.

-

Independently validate the reported activities: Replicating the cell proliferation and DNA/RNA synthesis inhibition experiments is essential.

-

Elucidate the precise mechanism of action: Further studies are needed to determine if this compound acts as a direct receptor antagonist or if it inhibits a downstream component of the IL-1 signaling pathway. Target engagement and binding assays would be necessary to confirm its interaction with components of the IL-1 pathway.

Without these crucial pieces of information, this compound remains a compound of putative interest with an incompletely defined biological and pharmacological profile.

References

Preclinical Profile of CK-119: An Interleukin-1 Blocker with Anti-proliferative Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CK-119 is a potent, small molecule interleukin-1 (IL-1) blocker identified as a dihydropyridazino-pyridazine derivative. Preclinical investigations have demonstrated its efficacy in inhibiting the proliferation of fibroblast-like cells, a key process in various fibrotic and inflammatory conditions. The primary mechanism of action of this compound is the suppression of DNA and RNA synthesis, leading to cell growth arrest. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including detailed experimental protocols and a visualization of its targeted signaling pathway.

Core Preclinical Data

This compound has been evaluated for its anti-proliferative effects on primary fibroblast-like cells isolated from ocular tissues. The compound demonstrates a significant and concentration-dependent inhibition of cell growth.

Table 1: Anti-proliferative Activity of this compound on Fibroblast-like Cells

| Cell Type | This compound Concentration (mg/L) | Effect on Cell Growth |

| Corneal Fibroblasts | 30 | Inhibition |

| Corneal Fibroblasts | 30 - 100 | Marked inhibition of DNA and RNA synthesis |

| Conjunctival Fibroblasts | 3 - 10 | Inhibition |

| Conjunctival Fibroblasts | 30 - 100 | Marked inhibition of DNA and RNA synthesis |

Data summarized from in vitro studies.[1]

Table 2: Effect of this compound on Macromolecular Synthesis

| Macromolecule | Effect of this compound | Concentration Range (mg/L) | Cell Types |

| DNA | Marked Inhibition | 30 - 100 | Corneal and Conjunctival Fibroblasts |

| RNA | Marked Inhibition | 30 - 100 | Corneal and Conjunctival Fibroblasts |

| Protein | Unaffected or Enhanced | 30 - 300 | Corneal and Conjunctival Fibroblasts |

Observations from in vitro studies on corneal and conjunctival fibroblasts.[1]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound. These protocols are based on standard techniques for assessing anti-proliferative activity and macromolecular synthesis.

Cell Culture

-

Cell Lines: Primary cultures of fibroblast-like cells are established from corneal and conjunctival tissues.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

Cell Proliferation Assay

A colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is utilized to assess cell viability and proliferation.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control.

DNA Synthesis Assay (³H-Thymidine Incorporation)

This assay measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside.

-

Seeding and Treatment: Cells are cultured and treated with this compound as described for the proliferation assay.

-

Radiolabeling: ³H-thymidine (1 µCi/well) is added to the culture medium for the final 4-6 hours of the incubation period.

-

Harvesting: The cells are washed with ice-cold PBS and then lysed.

-

Precipitation: The DNA is precipitated using trichloroacetic acid (TCA).

-

Measurement: The amount of incorporated radioactivity is measured using a scintillation counter.

RNA Synthesis Assay (³H-Uridine Incorporation)

This assay is similar to the DNA synthesis assay but measures the incorporation of a radiolabeled RNA precursor.

-

Seeding and Treatment: Cells are cultured and treated with this compound.

-

Radiolabeling: ³H-uridine (1 µCi/well) is added to the culture medium for the final 2-4 hours of the incubation period.

-

Harvesting and Precipitation: The cells are harvested, and RNA is precipitated as described for the DNA synthesis assay.

-

Measurement: The radioactivity incorporated into RNA is quantified using a scintillation counter.

Signaling Pathway and Mechanism of Action

This compound functions as an interleukin-1 (IL-1) blocker. The IL-1 signaling pathway is a critical component of the inflammatory response. By inhibiting this pathway, this compound is thought to suppress the downstream signaling cascades that promote fibroblast proliferation.

References

An In-depth Technical Guide to the Safety and Toxicity Profile of CK-119

Disclaimer: The identifier "CK-119" is associated with multiple distinct chemical and biological entities. This guide provides information on several of these compounds to ensure comprehensive coverage. Please identify the specific compound of interest to your research.

A review of publicly available information reveals at least four distinct therapeutic candidates or research compounds referred to as "this compound" or a similar designation:

-

PB-119 (PEGylated Exenatide): A long-acting GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus. A clinical trial has been conducted to evaluate its safety and pharmacokinetics.

-

ATRN-119: An orally bioavailable inhibitor of the ataxia telangiectasia and Rad3-related (ATR) protein kinase, with potential application as an anti-cancer agent.[1]

-

This compound (Interleukin-1 Blocker): A research chemical that inhibits the synthesis of DNA and the growth of fibroblast-like corneal and conjunctival cells.[2][3][4]

-

AMG 119: A Chimeric Antigen Receptor (CAR) T-cell therapy targeting Delta-Like Ligand 3 (DLL3) for the treatment of small cell lung cancer (SCLC).[5][6][7]

This guide will focus on the most detailed publicly available safety and toxicity data, which pertains to PB-119 (PEGylated Exenatide) , while also providing a summary of the other identified compounds.

PB-119 (PEGylated Exenatide)

PB-119 is a PEGylated form of exenatide, a GLP-1 receptor agonist used to treat type 2 diabetes. PEGylation extends the half-life of the drug, allowing for less frequent administration. A study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of multiple escalating doses of PB-119 in healthy volunteers.[8]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and safety findings from a multiple-dose escalation study in healthy subjects.

Table 1: Pharmacokinetic Parameters of PB-119 After 6 Weeks of Once-Weekly Subcutaneous Injections [8]

| Parameter | 165 µg Dose Group (n=11) | 330 µg Dose Group (n=10) | 660 µg Dose Group (n=12) |

| t½ (h) | 55.67 ± 11.03 | 56.99 ± 21.37 | 54.81 ± 13.87 |

| Cavg (ng/mL) | 4.22 ± 0.78 | 6.03 ± 1.43 | 10.50 ± 3.06 |

| AUCss (h·ng/mL) | 708.59 ± 131.87 | 1012.63 ± 240.79 | 1763.81 ± 514.50 |

| Accumulation Index | 1.15 ± 0.07 | 1.17 ± 0.11 | 1.14 ± 0.07 |

| CLss/F (mL/h) | 241.25 ± 51.13 | 341.53 ± 73.62 | 450.06 ± 313.76 |

Data are presented as mean ± standard deviation. t½: half-life; Cavg: average plasma concentration; AUCss: area under the curve at steady state; CLss/F: apparent clearance at steady state.

Table 2: Summary of Adverse Events [8]

| Adverse Event | 165 µg Dose Group | 330 µg Dose Group | 660 µg Dose Group |

| Nausea | Reported | Reported | Reported |

| Other GI reactions | Reported | Reported | Reported |

The study notes that gastrointestinal reactions, including nausea, were the most common adverse events. The 165 µg and 330 µg doses were considered safe.[8]

Experimental Protocols

Study Design: A multiple-dose, dose-escalation study was conducted in healthy young adult subjects. Participants were divided into three groups, receiving once-weekly subcutaneous injections of 165 µg, 330 µg, or 660 µg of PEGylated exenatide (PB-119) for 6 weeks.[8]

Pharmacokinetic Analysis: Venous blood samples were collected at selected time points to determine plasma drug concentrations.[8]

Safety and Tolerability Assessment: Safety and tolerability were evaluated by monitoring adverse events, laboratory parameters (including blood glucose, insulin, glucagon, and C-peptide), and electrocardiograms.[8]

Experimental Workflow Diagram

Caption: Experimental workflow for the PB-119 multiple-dose escalation study.

Other Compounds Designated "this compound"

ATRN-119

ATRN-119 is an orally available inhibitor of the ATR kinase.[1] ATR is a key protein in the DNA damage response pathway, and its inhibition can lead to the death of cancer cells.[1]

Signaling Pathway Diagram

Caption: ATRN-119 mechanism of action in inhibiting the ATR signaling pathway.

This compound (Interleukin-1 Blocker)

This compound is described as an interleukin-1 (IL-1) blocker that inhibits the growth of fibroblast-like corneal and conjunctival cells by halting DNA and RNA synthesis.[3][4] It is available from commercial chemical suppliers for research use.[2]

AMG 119

AMG 119 is a CAR T-cell therapy being investigated for the treatment of relapsed/refractory small cell lung cancer (SCLC).[5] Preclinical studies showed that AMG 119 was effective at killing DLL3-expressing SCLC cells in vitro and inhibiting tumor growth in vivo.[5] A phase 1 clinical trial (NCT03392064) was initiated to evaluate the safety and tolerability of AMG 119.[5] The clinical pharmacology profile from this study indicated that AMG 119 was clinically safe and well-tolerated at the tested doses, with no dose-limiting toxicities reported.[6] The therapy demonstrated robust cellular expansion and long-lasting persistence.[6][7]

This guide provides a summary of the available safety and toxicity information for compounds identified as "this compound." For more detailed information, researchers should consult the primary literature and regulatory documents associated with the specific compound of interest.

References

- 1. Facebook [cancer.gov]

- 2. This compound | interleukin-1 blocker | CAS# 197917-10-5 | InvivoChem [invivochem.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Pharmacology Profile of AMG 119, the First Chimeric Antigen Receptor T (CAR-T) Cell Therapy Targeting Delta-Like Ligand 3 (DLL3), in Patients with Relapsed/Refractory Small Cell Lung Cancer (SCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Safety, Pharmacokinetics and Pharmacodynamics of Multiple Escalating Doses of PEGylated Exenatide (PB-119) in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Experimental Compound CK-119 (Hypothetical Casein Kinase Inhibitor)

Disclaimer: The compound "CK-119" is not a recognized designation for a known experimental drug in publicly available scientific literature. The following application notes and protocols are based on the hypothesis that "this compound" is an experimental inhibitor of the Casein Kinase (CK) family of protein kinases, which are significant targets in cancer research. The provided information is a representative guide for the characterization of such a compound in a cell culture setting.

Introduction

Casein Kinase 1 (CK1) and Casein Kinase 2 (CK2) are families of serine/threonine protein kinases that are crucial regulators of a wide array of cellular processes, including cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of CK1 and CK2 activity has been implicated in the development and progression of various human cancers, making them attractive targets for therapeutic intervention.[2][4] Small molecule inhibitors targeting these kinases are of significant interest in oncology drug discovery.[4][5]

These application notes provide a comprehensive overview of the presumed mechanism of action of the hypothetical compound this compound as a Casein Kinase inhibitor and detail the experimental protocols for its characterization in cancer cell lines.

Mechanism of Action and Signaling Pathways